Thieno[2,3-b]pyrazine
Overview
Description
Thieno[2,3-b]pyrazine is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a fused-ring system that combines a thiophene ring with a pyrazine ring, which can be further functionalized to alter its electronic and optical properties.
Synthesis Analysis
The synthesis of thieno[2,3-b]pyrazine derivatives has been explored through different synthetic routes. One approach involves the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate, leading to functionalized thieno[2,3-b]pyrazine derivatives in good to excellent yields . Another method for synthesizing thieno[3,4-b]pyrazine-based materials involves the use of organocuprates with oxalyl chloride to prepare alpha-diones, which are then used to produce 2,3-disubstituted thieno[3,4-b]pyrazines .
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyrazine has been characterized using various techniques. Structural analysis has shown that the electronic nature of the functional groups attached to the thieno[3,4-b]pyrazine core can significantly influence the electronic properties of the molecule . Extended analogues of thieno[3,4-b]pyrazine have also been synthesized and characterized to understand the structure-function relationships within this series of compounds .
Chemical Reactions Analysis
Thieno[2,3-b]pyrazine derivatives have been utilized in various chemical reactions. For instance, they have been used as building blocks for conjugated materials, where their electronic properties can be tuned for specific applications . The reactivity of these compounds has been explored in the context of creating low band gap materials for photovoltaic devices .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]pyrazine derivatives have been extensively studied. These compounds exhibit interesting electrochemical and optoelectronic properties, which can be modified by changing the substituents on the thieno[3,4-b]pyrazine core . The electronic absorption and emission spectra of thieno[3,4-b]pyrazine have been analyzed using CASPT2 theory, providing insights into the low-lying electronic excited states of the molecule .
Applications and Case Studies
Thieno[2,3-b]pyrazine derivatives have found applications in various fields. They have been used as electron-deficient π-bridges in dye-sensitized solar cells (DSCs), enabling access to the near-infrared (NIR) spectral region and achieving power conversion efficiencies up to 7.1% . Additionally, novel 3-arylethynyl-substituted thieno[3,4-b]pyrazine derivatives have been developed as inhibitors of transglutaminase 2 activity in cancer cells, showing potential as therapeutic small molecules .
Scientific Research Applications
Low Band Gap Organic Materials
- Photovoltaics: Thieno[3,4-b]pyrazine-based materials are pivotal in creating low band gap materials for photovoltaic devices, as they offer enhanced performance due to reduced band gaps (Rasmussen, Schwiderski, & Mulholland, 2011).
- Copolymer Synthesis: These compounds are integral in synthesizing donor-acceptor copolymers for photovoltaic applications, demonstrating unique optical properties and energy levels, which are crucial for enhancing photovoltaic performance (Zhou et al., 2010).
Optical and Vibrational Properties
- Spectral Analysis: Thieno[3,4-b]pyrazines show significant solvent effects on their UV–Vis and IR spectra, indicating their potential in diverse applications where environmental conditions influence molecular properties (Damasceno et al., 2019).
Structural and Electronic Tuning
- Electronic Properties: The introduction of various functional groups to thieno[3,4-b]pyrazines allows for the tuning of their electronic properties, making them adaptable for different applications in materials science (Wen et al., 2008).
Reactivity and Synthesis
- Reactivity Studies: Detailed studies on the synthesis and reactivity of these compounds provide insights into their utility in creating novel materials with desirable properties (Kenning et al., 2002).
Theoretical Insights
- Theoretical Modeling: Computational studies offer insights into the structural and electronic properties of thieno[3,4-b]pyrazine derivatives, paving the way for the design of new materials with optimized properties (Cerón-Carrasco, Siard, & Jacquemin, 2013).
Extended Fused-Ring Analogues
- Extended Structures: The creation of extended thieno[3,4-b]pyrazine analogues helps in understanding the relationship between structure and function, crucial for developing new materials with specific properties (Nietfeld et al., 2011).
Field Effect Carrier Mobility
- Electronics: Conjugated thieno[3,4-b]pyrazine-based copolymers exhibit properties significant for electronics, such as ambipolar redox properties and field-effect mobility, making them suitable for use in various electronic devices (Zhu, Champion, & Jenekhe, 2006).
Photodegradation Studies
- Photodegradation Analysis: Research on the photodegradation of thieno[3,4-b]pyrazine-containing materials provides essential insights into their stability and longevity under various conditions, which is vital for their application in long-term devices (Kulkarni, Zhu, & Jenekhe, 2008).
Safety And Hazards
Future Directions
Thieno[3,4-b]pyrazines have been applied to conjugated materials, highlighting the recent advances in the breadth of thiamine building blocks and the promise of tuning materials to achieve optimal properties for specific applications . They have also been used as acceptor and donor units simultaneously to produce a low bandgap polymer .
properties
IUPAC Name |
thieno[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-4-9-6-5(1)7-2-3-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSKZIATOGOJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486131 | |
Record name | Thieno[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-b]pyrazine | |
CAS RN |
56088-28-9 | |
Record name | Thieno[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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